molecular formula C22H21Cl B12553989 1-Chloro-4-[4-(4-hexylphenyl)buta-1,3-diyn-1-yl]benzene CAS No. 143544-18-7

1-Chloro-4-[4-(4-hexylphenyl)buta-1,3-diyn-1-yl]benzene

Cat. No.: B12553989
CAS No.: 143544-18-7
M. Wt: 320.9 g/mol
InChI Key: HSHXOJQXNLLEOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-[4-(4-hexylphenyl)buta-1,3-diyn-1-yl]benzene is an organic compound with a complex structure that includes a chloro-substituted benzene ring and a butadiyne linkage

Preparation Methods

The synthesis of 1-Chloro-4-[4-(4-hexylphenyl)buta-1,3-diyn-1-yl]benzene typically involves multi-step organic reactions. One common method includes the coupling of 4-hexylphenylacetylene with 1-chloro-4-iodobenzene under Sonogashira coupling conditions. This reaction requires a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst, typically CuI, in the presence of a base like triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and at elevated temperatures.

Chemical Reactions Analysis

1-Chloro-4-[4-(4-hexylphenyl)buta-1,3-diyn-1-yl]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The butadiyne linkage can be oxidized to form diketones or other oxidized products.

    Reduction Reactions: The compound can be reduced to form alkenes or alkanes, depending on the reducing agent and conditions used.

Common reagents for these reactions include palladium catalysts for substitution, oxidizing agents like potassium permanganate for oxidation, and hydrogen gas with a metal catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-4-[4-(4-hexylphenyl)buta-1,3-diyn-1-yl]benzene has several scientific research applications:

    Materials Science: It is used in the synthesis of conjugated polymers and organic semiconductors, which are important for the development of electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: It can be used as a probe to study the interactions of organic molecules with biological systems, particularly in the context of drug design and development.

Mechanism of Action

The mechanism of action of 1-Chloro-4-[4-(4-hexylphenyl)buta-1,3-diyn-1-yl]benzene depends on its specific application. In materials science, its conjugated structure allows it to participate in electron transport and light-emitting processes. In organic synthesis, the compound’s reactivity is governed by the presence of the chloro group and the butadiyne linkage, which can undergo various chemical transformations.

Comparison with Similar Compounds

1-Chloro-4-[4-(4-hexylphenyl)buta-1,3-diyn-1-yl]benzene can be compared with other similar compounds, such as:

    1-Chloro-4-phenylbutane: This compound lacks the butadiyne linkage and has different reactivity and applications.

    4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline: This compound has a similar butadiyne linkage but different substituents, leading to different chemical properties and applications.

Properties

CAS No.

143544-18-7

Molecular Formula

C22H21Cl

Molecular Weight

320.9 g/mol

IUPAC Name

1-chloro-4-[4-(4-hexylphenyl)buta-1,3-diynyl]benzene

InChI

InChI=1S/C22H21Cl/c1-2-3-4-5-8-19-11-13-20(14-12-19)9-6-7-10-21-15-17-22(23)18-16-21/h11-18H,2-5,8H2,1H3

InChI Key

HSHXOJQXNLLEOH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.